molecular formula C9H11BrOS B8371629 1-Bromo-4-ethylthio-2-methoxybenzene

1-Bromo-4-ethylthio-2-methoxybenzene

Cat. No.: B8371629
M. Wt: 247.15 g/mol
InChI Key: DKPIZXWBZSREAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-ethylthio-2-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bromine atom at position 1, an ethylthio (S-CH₂CH₃) group at position 4, and a methoxy (OCH₃) group at position 2. The bromine atom acts as a leaving group in substitution reactions, while the ethylthio and methoxy groups influence the compound’s electronic and steric properties. This compound is likely utilized as an intermediate in pharmaceuticals, agrochemicals, or materials science due to its versatile substitution pattern .

Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

1-bromo-4-ethylsulfanyl-2-methoxybenzene

InChI

InChI=1S/C9H11BrOS/c1-3-12-7-4-5-8(10)9(6-7)11-2/h4-6H,3H2,1-2H3

InChI Key

DKPIZXWBZSREAM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Bromo-4-ethylthio-2-methoxybenzene N/A C₉H₁₁BrOS ~261.16 Br (1), S-CH₂CH₃ (4), OCH₃ (2)
4-Bromo-2-ethyl-1-methoxybenzene 14804-38-7 C₉H₁₁BrO 243.14 Br (1), CH₂CH₃ (4), OCH₃ (2)
4-Benzyloxy-2-bromo-1-methoxybenzene N/A C₁₄H₁₃BrO₂ 305.16 Br (2), OCH₂C₆H₅ (4), OCH₃ (1)
1-Bromo-2,3-difluoro-4-methoxybenzene 121219-03-2 C₇H₅BrF₂O 237.02 Br (1), F (2,3), OCH₃ (4)

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